molecular formula C9H14Cl3N3O B14714908 3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride CAS No. 20630-50-6

3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride

Cat. No.: B14714908
CAS No.: 20630-50-6
M. Wt: 286.6 g/mol
InChI Key: MBRYWQFRADYYGD-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride involves several steps. The starting materials typically include 4,5-dichloro-2-hydrazinopyridazine and 3-(dimethylamino)propyl chloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Quality control measures, including analytical techniques like HPLC and NMR, are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced pyridazinone compounds.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-octyl-2H-isothiazol-3-one
  • 4,4′-Methylenebis(2,6-diethylaniline)
  • 2,4-Dimethoxybenzyl alcohol

Uniqueness

3(2H)-Pyridazinone, 4,5-dichloro-2-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific structural features and the presence of both dichloro and dimethylamino groups

Properties

CAS No.

20630-50-6

Molecular Formula

C9H14Cl3N3O

Molecular Weight

286.6 g/mol

IUPAC Name

4,5-dichloro-2-[3-(dimethylamino)propyl]pyridazin-3-one;hydrochloride

InChI

InChI=1S/C9H13Cl2N3O.ClH/c1-13(2)4-3-5-14-9(15)8(11)7(10)6-12-14;/h6H,3-5H2,1-2H3;1H

InChI Key

MBRYWQFRADYYGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C(=C(C=N1)Cl)Cl.Cl

Origin of Product

United States

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